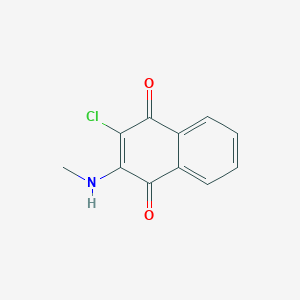

2-Chloro-3-(methylamino)naphthalene-1,4-dione

Übersicht

Beschreibung

The compound 2-Chloro-3-(methylamino)naphthalene-1,4-dione is a derivative of naphthalene with specific functional groups that include a methylamino group and a chloro group attached to the naphthalene ring system. The compound is related to other naphthalene derivatives that have been studied for their crystal structures and physical properties.

Synthesis Analysis

The synthesis of related compounds, such as 2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione and 2-Chloro-3-((4-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione, has been previously reported. These compounds were synthesized using methods that could potentially be adapted for the synthesis of 2-Chloro-3-(methylamino)naphthalene-1,4-dione, although the specific synthesis of this compound is not detailed in the provided papers .

Molecular Structure Analysis

The molecular structure of closely related compounds has been determined using single-crystal X-ray diffraction methods. These molecules are non-planar, with torsion angles around the N–C(naphthoquinone) bond being significant, indicating that similar structural characteristics might be expected for 2-Chloro-3-(methylamino)naphthalene-1,4-dione. The presence of hydrogen bonds such as N–H···O and N–H···Cl in the crystal structures suggests that similar intermolecular interactions could be present in the compound of interest .

Chemical Reactions Analysis

While the specific chemical reactions of 2-Chloro-3-(methylamino)naphthalene-1,4-dione are not discussed in the provided papers, the presence of reactive functional groups such as the chloro and amino groups suggests that it may undergo various chemical reactions. These could include substitution reactions where the chloro group is replaced or reactions involving the amino group.

Physical and Chemical Properties Analysis

The physical and chemical properties of a structurally similar compound, rac-5,6-diisobutyryloxy-2-methylamino-1,2,3,4-tetrahydro-naphthalene hydrochloride, have been investigated. This compound exhibits polymorphism with three different crystal forms characterized by various techniques, including Raman and (13)C NMR spectroscopy, powder X-ray diffractometry, and thermal methods. The stable crystal form at room temperature was identified, and the compound showed two reversible structural rearrangements at specific temperatures. These findings suggest that 2-Chloro-3-(methylamino)naphthalene-1,4-dione may also exhibit polymorphism and similar thermal behavior .

Wissenschaftliche Forschungsanwendungen

Chemosensors for Transition Metal Ions

Research conducted by Gosavi-Mirkute et al. (2017) explored naphthoquinone derivatives, including those similar to 2-Chloro-3-(methylamino)naphthalene-1,4-dione, as potential chemosensors for transition metal ions. These compounds demonstrated selective coordination to metal ions, particularly copper, with a notable color change occurring during the process. This suggests potential applications in detecting and quantifying metal ions in various environments (Gosavi-Mirkute et al., 2017).

Dye-Sensitized Solar Cells

A study by Mahadik et al. (2020) synthesized analogs of thionaphthoquinone dyes, similar in structure to 2-Chloro-3-(methylamino)naphthalene-1,4-dione, for use in dye-sensitized solar cells (DSSCs). The research highlighted the potential of these compounds in improving the photovoltaic performance of DSSCs, suggesting their application in renewable energy technologies (Mahadik et al., 2020).

Fluorescence Emission with Metal Ions

Jali et al. (2013) investigated the interaction of various metal ions with 1,4-naphthoquinone derivatives, closely related to 2-Chloro-3-(methylamino)naphthalene-1,4-dione. These compounds showed selective fluorescence emission with certain metal ions, indicating their use in sensing and detecting specific metal ions in different mediums (Jali et al., 2013).

Antifungal and Antibacterial Agents

Research by Tandon et al. (2010) explored various derivatives of 1,4-naphthoquinone, including compounds structurally similar to 2-Chloro-3-(methylamino)naphthalene-1,4-dione, for their antifungal and antibacterial properties. This study indicates the potential of these compounds in developing new antimicrobial drugs (Tandon et al., 2010).

Crystal Structure Analysis

Yıldırım et al. (2019) conducted a study on the crystal structures of compounds similar to 2-Chloro-3-(methylamino)naphthalene-1,4-dione. Understanding the molecular structure of these compounds can aid in their application in various fields, such as materials science and pharmaceuticals (Yıldırım et al., 2019).

Photochemical Applications

Naito et al. (1984) researched the photochemical properties of 2-Chloro-1,4-naphthoquinone, closely related to the compound . Their findings suggest potential applications in photochemical synthesis and material science (Naito et al., 1984).

NMR Chemical Shift Analysis

Patil et al. (2021) studied the 1H and 13C NMR chemical shifts of compounds related to 2-Chloro-3-(methylamino)naphthalene-1,4-dione. This research contributes to a deeper understanding of the chemical properties and potential applications of these compounds in analytical chemistry (Patil et al., 2021).

Wirkmechanismus

Target of Action

It’s known that similar compounds, such as 2-chloro-3-(n-alkylamino)-1,4-naphthoquinone derivatives, have shown various biological activities . These activities include anti-inflammatory/antiallergic activity, antiproliferative/anticancer activity, aromatase inhibitory activity, and antifungal activity .

Mode of Action

It’s known that naphthoquinone derivatives can interact with their targets and cause changes in cellular processes . For instance, they can inhibit the release of β-glucuronidase and lysozyme from neutrophils, which are involved in inflammation and allergic reactions .

Biochemical Pathways

Naphthoquinone derivatives are known to interact with various biochemical pathways, leading to downstream effects such as anti-inflammatory, antiallergic, antiproliferative, anticancer, and antifungal activities .

Pharmacokinetics

A similar compound, 2-isopentylamino-1,4-naphthoquinone, has shown favorable pharmacokinetic properties in a rodent model .

Result of Action

Similar compounds have shown to inhibit the release of β-glucuronidase and lysozyme from neutrophils, which can lead to anti-inflammatory and antiallergic effects . They also have antiproliferative and anticancer activities, potentially by interacting with cellular targets and disrupting

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 2-Chloro-3-(methylamino)naphthalene-1,4-dione are not mentioned, it’s worth noting that quinonoid compounds, including 1,4-naphthoquinones, have been studied for their potential as antibacterial, antifungal, and anticancer agents . They can also be used as biochemical tools and probes for non-invasive detection of pathological areas in cells and tissues in myocardial infarction and neurodegenerative diseases using modern molecular imaging techniques .

Eigenschaften

IUPAC Name |

2-chloro-3-(methylamino)naphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-13-9-8(12)10(14)6-4-2-3-5-7(6)11(9)15/h2-5,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOILDFZXZBSUTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30293640 | |

| Record name | 2-chloro-3-(methylamino)naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15252-69-4 | |

| Record name | NSC91104 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-3-(methylamino)naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

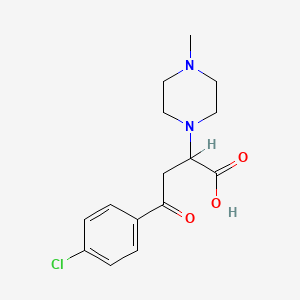

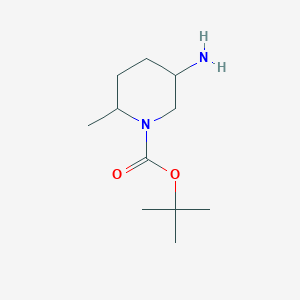

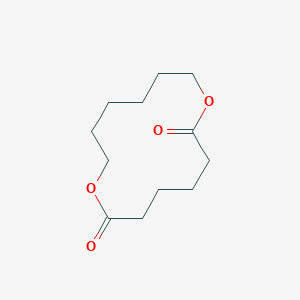

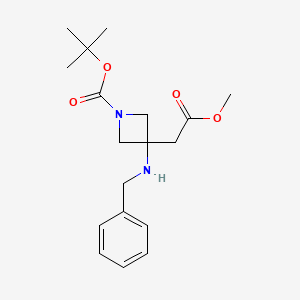

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Cyclobutylmethyl)oxan-4-yl]methanamine](/img/structure/B3032293.png)

![4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid](/img/structure/B3032294.png)

![2-5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a][1,3]diazepin-3-ylpyridine](/img/structure/B3032297.png)

![4,4-Difluoro-1-[(4-fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B3032299.png)

![4-chloro-2,3-dihydro-1H-Pyrrolo[3,4-c]pyridin-1-one](/img/structure/B3032310.png)